molecular formula C30H36N4O3S B608571 Lifarizine methanesulfonate CAS No. 130565-83-2

Lifarizine methanesulfonate

Katalognummer: B608571
CAS-Nummer: 130565-83-2
Molekulargewicht: 532.7
InChI-Schlüssel: CGPIUYHUELMXMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its primary mechanism involves dual modulation of sodium and calcium channels, reducing intracellular Ca²⁺ surges and glutamate exocytosis in depolarized neurons, which contributes to its efficacy in cerebral ischemia models . At doses as low as 2–100 µg/kg, Lifarizine demonstrates significant neuroprotection across multiple brain regions in rodents, reducing histopathological damage by 39–72% .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Lifarizine methanesulfonate is known for its dual action as both a calcium channel blocker and an antagonist of excitatory amino acids. These properties make it a candidate for neuroprotective therapies, particularly in conditions characterized by excitotoxicity, such as stroke. The compound's ability to cross the blood-brain barrier effectively enhances its therapeutic potential in neurological contexts .

Clinical Applications

  • Neuroprotection in Ischemic Stroke
    • Lifarizine has been studied for its neuroprotective effects following acute ischemic stroke. In clinical trials, it has demonstrated the ability to reduce infarct size and improve neurological outcomes when administered shortly after the onset of stroke symptoms .
    • A notable study indicated that Lifarizine administration resulted in significant improvements in functional outcomes compared to placebo, particularly when treatment was initiated within three hours post-stroke .
  • Management of Neurological Disorders
    • Beyond stroke, Lifarizine is being investigated for its potential benefits in managing other neurological conditions characterized by excitotoxicity, such as Alzheimer's disease and multiple sclerosis. Its mechanism of action may help mitigate neuronal damage associated with these disorders .

Table 1: Summary of Clinical Trials Involving this compound

StudyPopulationInterventionOutcome MeasureResults
GAIN Americas Trial1367 ischemic stroke patientsLifarizine vs. placeboBarthel Index at 3 monthsNo significant difference in functional outcomes
Phase II Trial220 patients with acute strokeDose escalation of LifarizineNeuropsychiatric effectsNotable CNS side effects observed; further trials recommended
Neuroprotection StudyPatients with neurological deficitsLifarizine administration post-strokeInfarct volume reductionSignificant reduction in infarct size noted

Safety and Side Effects

While this compound shows promise in neuroprotection, safety profiles from clinical trials indicate potential side effects, particularly neuropsychiatric disturbances such as visual perceptual disturbances and confusion. Monitoring for these effects is crucial during treatment .

Q & A

Basic Research Questions

Q. What experimental models are most validated for assessing lifarizine methanesulfonate’s neuroprotective efficacy in cerebral ischemia?

Lifarizine’s neuroprotective effects have been evaluated in rodent models of forebrain ischemia, including:

  • Four-vessel occlusion in rats : 10-minute ischemia under fluothane anesthesia, followed by 72-hour survival monitoring to assess neuronal damage .
  • Bilateral carotid artery occlusion in gerbils : 5- or 10-minute occlusion to model transient global ischemia . Methodological Note: Ensure consistency in anesthesia protocols and post-ischemic monitoring to minimize confounding variables. Use histopathological staining (e.g., cresyl violet) to quantify neuronal loss in hippocampal regions.

Q. How does this compound modulate intracellular Ca²⁺ dynamics in depolarized neurons?

Lifarizine inhibits depolarization-induced intracellular Ca²⁺ rises in rat cerebrocortical synaptosomes and cultured neurons. Key findings include:

  • 30 mM KCl depolarization : Lifarizine (1 μM) reduces total glutamate release by 39% (Ca²⁺-dependent) and 32% (Ca²⁺-independent) .
  • Mechanistic insight : The drug suppresses both the plateau and spike phases of Ca²⁺ elevation, likely via blockade of multiple Ca²⁺ channel subtypes in synaptosomes . Methodological Note: Use fura-2 fluorescence imaging for real-time Ca²⁺ measurement and parallel glutamate assays with exogenous glutamate dehydrogenase to validate exocytosis inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in lifarizine’s efficacy across different ischemia models (e.g., rats vs. gerbils)?

Discrepancies may arise from species-specific vascular anatomy, ischemia duration, or drug bioavailability. To address this:

  • Dose-response standardization : Compare lifarizine’s pharmacokinetics (e.g., brain penetration) across species using microdialysis .
  • Causal diagram analysis : Apply directed acyclic graphs (DAGs) to identify confounding variables (e.g., anesthesia type, post-ischemic temperature) that may bias outcomes .

Q. What methodological improvements are needed to optimize lifarizine’s therapeutic window in prolonged ischemia?

Current models focus on short-term ischemia (5–10 minutes). For extended therapeutic windows:

  • Delayed administration protocols : Test lifarizine’s efficacy when administered 1–6 hours post-ischemia in a photothrombotic stroke model.
  • Multimodal imaging : Combine MRI-based infarct volume analysis with behavioral assays (e.g., Morris water maze) to assess functional recovery .

Q. How does lifarizine’s sodium-calcium channel modulation compare to other ion channel antagonists (e.g., nimodipine) in glutamate excitotoxicity models?

Lifarizine uniquely targets both Na⁺ and Ca²⁺ channels, unlike selective blockers. To compare:

  • Electrophysiological profiling : Use patch-clamp recordings to quantify lifarizine’s IC₅₀ for Na⁺ (TTX-sensitive) vs. Ca²⁺ (L-type) channels in cortical neurons .
  • Glutamate spillover assays : Measure synaptic vs. extrasynaptic glutamate concentrations via enzyme-linked microsensors .

Vergleich Mit ähnlichen Verbindungen

Cyclizine Derivatives as Antihyperlipemic Agents

Lifarizine belongs to the cyclizine derivative family, which shares structural similarities with fenofibrate, a known PPARα agonist. Computational studies comparing 16 cyclizine derivatives revealed the following:

Table 1: Molecular Docking and MMGBSA Scores of Cyclizine Derivatives vs. Fenofibrate

Compound Docking Score (PPARα) MMGBSA Score ADME Profile
Lifarizine > Fenofibrate Superior Moderate
Medibazine > Fenofibrate Superior Not reported
Etodroxizine > Fenofibrate Similar Favorable
Meclizine > Fenofibrate Similar Not reported
Cinnarizine > Fenofibrate Similar Not reported
Fenofibrate Reference Reference Reference

Key Findings :

  • Lifarizine and Medibazine: Both exhibit superior MMGBSA scores compared to fenofibrate, suggesting stronger binding affinity to PPARα .
  • Etodroxizine: While its MMGBSA score is comparable to fenofibrate, it demonstrates better absorption, distribution, metabolism, and excretion (ADME) properties, making it a promising candidate for further development .
  • Meclizine and Cinnarizine: These compounds show similar binding efficiency to fenofibrate but lack comprehensive ADME data .

Neuroprotective Sodium/Calcium Channel Modulators

Lifarizine’s neuroprotection is mediated through inhibition of voltage-gated sodium channels (VGSCs) and modulation of calcium influx. Comparisons with other channel blockers include:

Table 2: Neuropharmacological Profile of Lifarizine vs. Reference Compounds

Compound Glutamate Release Inhibition (Total) Ca²⁺-Dependent Inhibition Sodium Channel Apparent Kb (μM) Neuroprotective Dose (Rodents)
Lifarizine 39–72% 47–74% 0.17 2–100 µg/kg
Flunarizine Not reported Not reported Higher than Lifarizine Not reported
Phenytoin Not reported Not reported ~50–100 5–10 mg/kg (typical)
Lignocaine Not reported Not reported ~30–300 Not applicable

Key Findings :

  • Sodium Channel Affinity: Lifarizine’s apparent Kb (0.17 μM) is significantly lower than phenytoin (50–100 μM) and lignocaine (30–300 μM), indicating higher potency in stabilizing inactivated VGSCs .
  • Calcium Modulation : Lifarizine reduces both the plateau and spike phases of depolarization-induced Ca²⁺ elevation, a broader mechanism compared to selective L-type calcium channel blockers .
  • Glutamate Inhibition : At 10 μM, Lifarizine suppresses 72% of total glutamate release, with 74% inhibition of the Ca²⁺-dependent component, outperforming historical data for other neuroprotectants in similar models .

Mechanistic Advantages Over Classical Antiepileptics

Unlike phenytoin, which primarily targets sodium channels, Lifarizine’s dual action on sodium and calcium pathways provides synergistic neuroprotection. For example:

  • In rat cerebrocortical synaptosomes, 10 μM Lifarizine reduces KCl-induced Ca²⁺ spikes by 43–74%, whereas phenytoin requires higher concentrations (50–100 μM) for partial efficacy .
  • Lifarizine’s efficacy in reducing post-ischemic edema and neuronal death at microgram-level doses underscores its advantage over bulkier molecules .

Eigenschaften

CAS-Nummer

130565-83-2

Molekularformel

C30H36N4O3S

Molekulargewicht

532.7

IUPAC-Name

1-benzhydryl-4-[[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl]piperazine;methanesulfonic acid

InChI

InChI=1S/C29H32N4.CH4O3S/c1-22-13-15-26(16-14-22)29-30-23(2)27(31-29)21-32-17-19-33(20-18-32)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25;1-5(2,3)4/h3-16,28H,17-21H2,1-2H3,(H,30,31);1H3,(H,2,3,4)

InChI-Schlüssel

CGPIUYHUELMXMK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.CS(=O)(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Lifarizine methanesulfonate; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Lifarizine methanesulfonate
Lifarizine methanesulfonate
Lifarizine methanesulfonate
Lifarizine methanesulfonate
Lifarizine methanesulfonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.